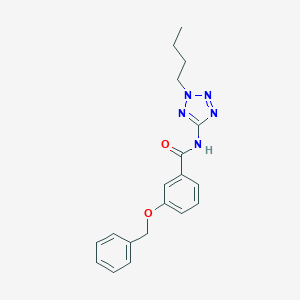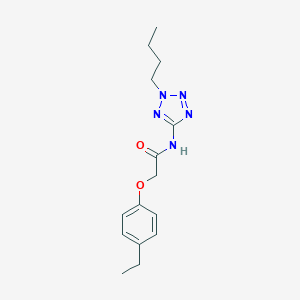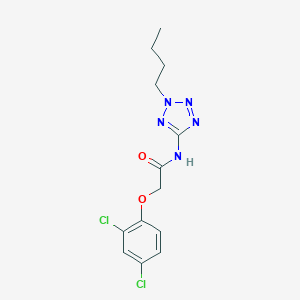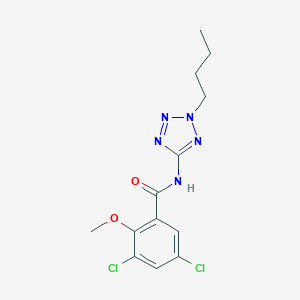
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide, also known as CBE, is a chemical compound that has been widely used in scientific research for its ability to inhibit various enzymes and proteins. CBE has been found to have potential therapeutic applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to form covalent bonds with the active site cysteine residue of cathepsin B, leading to irreversible inhibition of the enzyme. Similarly, N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to bind to the active site of MAO-B, leading to reversible inhibition of the enzyme.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to have various biochemical and physiological effects. Inhibition of cathepsin B by N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been shown to induce apoptosis in cancer cells, thereby making it a potential therapeutic agent for cancer treatment. Inhibition of MAO-B by N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been shown to increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in treating Parkinson's disease and depression.
実験室実験の利点と制限
The advantages of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide in lab experiments include its potency as an inhibitor of enzymes and proteins, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in treating various diseases. The limitations of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide. One direction is to investigate its potential therapeutic applications in treating Alzheimer's disease, as it has been found to inhibit the activity of β-secretase, an enzyme that is involved in the production of amyloid β-peptide, a key component of Alzheimer's disease. Another direction is to investigate the use of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide as a tool for studying the role of cathepsin B and MAO-B in various diseases. Additionally, further research is needed to determine the safety and efficacy of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide as a potential therapeutic agent for cancer and other diseases.
合成法
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and the resulting product is purified by recrystallization. The yield of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide obtained through this method is around 75%.
科学的研究の応用
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been extensively used in scientific research for its ability to inhibit various enzymes and proteins. It has been found to be a potent inhibitor of cathepsin B, a lysosomal cysteine protease that is involved in the degradation of proteins. N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has also been found to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have potential therapeutic applications in treating Parkinson's disease.
特性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
InChIキー |
HTZYSXGCCPCFMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
正規SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
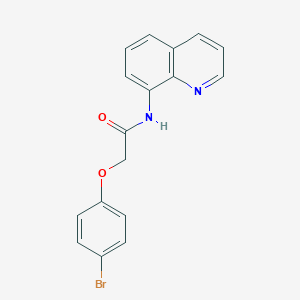
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)
